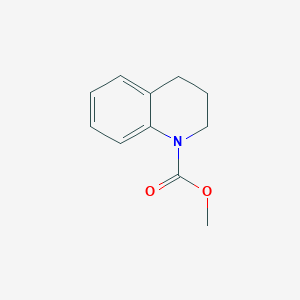

methyl 3,4-dihydroquinoline-1(2H)-carboxylate

Description

Methyl 3,4-dihydroquinoline-1(2H)-carboxylate is a bicyclic carbamate derivative featuring a partially hydrogenated quinoline core. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of opioid receptor modulators and anticancer agents. Its structure includes a carbamate group at the 1-position, which stabilizes the ring system and enables further functionalization. The methyl ester moiety balances synthetic accessibility and stability, making it a versatile scaffold for derivatization .

Propriétés

IUPAC Name |

methyl 3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)12-8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZYDUABWXPWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363672 | |

| Record name | methyl 3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94567-78-9 | |

| Record name | methyl 3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dihydroquinoline-1(2H)-carboxylate typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline-1-carboxylate in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired dihydroquinoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of high-pressure hydrogenation reactors with efficient mixing and temperature control ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using Pd/C or platinum oxide (PtO₂) under hydrogen gas.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Quinoline-1-carboxylate derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Applications De Recherche Scientifique

Methyl 3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of methyl 3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit DNA synthesis by interacting with bacterial DNA gyrase, leading to antimicrobial activity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Ester Group Variations

tert-Butyl Esters

- Example: tert-Butyl 6-benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate () Key Differences:

- Steric Effects : The tert-butyl group provides superior steric protection compared to methyl, enhancing stability during synthetic steps (e.g., sulfonamide formation in ).

- Deprotection : Requires strong acids (e.g., HCl or TFA) for cleavage, whereas methyl esters are deprotected under milder basic conditions.

- Synthetic Yield : tert-Butyl derivatives often exhibit higher yields (e.g., 94% in ) due to reduced side reactions.

Ethyl Esters

- Example: Ethyl 3,4-diaryl-5,7-dimethoxy-3,4-dihydroquinoline-1(2H)-carboxylate () Key Differences:

- Hydrogenation: Ethyl groups tolerate hydrogenation conditions (e.g., Pd/C in THF) to yield dihydroquinolines without ester cleavage .

Benzyl Esters

- Example: Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate () Key Differences:

- Deprotection: Removed via hydrogenolysis, offering orthogonal protection strategies in multi-step syntheses.

Substituent Effects

4-Oxo Derivatives

- Example: Methyl 6-benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate () Impact:

- The 4-oxo group introduces a ketone, enabling conjugation with nucleophiles (e.g., sulfonamides in ).

- NMR Shifts: Carbonyl signals at δ ~174 ppm (13C NMR) distinguish it from non-oxo analogs .

Aromatic Substituents

- Benzyl/Naphthyl Groups: Example: Methyl 6-(naphthalen-2-ylmethyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate () Impact:

- Enhanced π-π stacking interactions in receptor binding (e.g., μ-opioid receptor studies in ).

- Lower yields (36–59%) due to steric challenges during purification .

Functionalized Side Chains

- Example: tert-Butyl 6-(3-(pyrrolidin-1-yl)pent-4-en-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate () Impact:

- Pyrrolidine and alkenyl groups introduce hydrogen-bond donors and conformational flexibility, critical for enantioselective amination .

NMR Characteristics

Activité Biologique

Methyl 3,4-dihydroquinoline-1(2H)-carboxylate is a compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fused benzene and pyridine ring structure with a carboxylate functional group. Its unique dihydro structure enhances its chemical and biological properties, making it a valuable compound in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It is believed to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to effective antimicrobial action against various pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Inhibition of DNA gyrase |

| Staphylococcus aureus | 16 µg/mL | Disruption of cell wall synthesis |

| Candida albicans | 64 µg/mL | Disruption of fungal membrane integrity |

2. Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

| Cancer Cell Line | IC50 (µM) | Observations |

|---|---|---|

| H460 (Lung carcinoma) | 25 | Significant growth inhibition |

| DU145 (Prostate carcinoma) | 20 | Induction of apoptosis |

| MCF7 (Breast adenocarcinoma) | 15 | Cell cycle arrest observed |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical metabolic pathways or interfere with cellular processes such as DNA replication and protein synthesis.

Case Study: Anticancer Mechanism

A study investigated the mechanism by which this compound induces apoptosis in cancer cells. The results indicated that the compound activates caspase pathways leading to programmed cell death. This was confirmed through flow cytometry and Western blot analysis, showing increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.